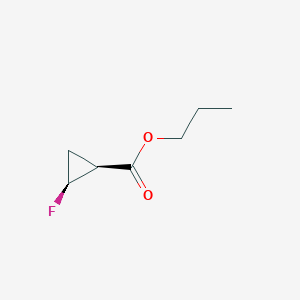
Propyl (1S,2S)-2-fluorocyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (1S,2S)-2-fluorocyclopropane-1-carboxylate (PFC) is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. PFC is a cyclopropane-based compound that has a fluorine atom attached to it, making it a valuable building block for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of PFC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the replication of viruses and the growth of cancer cells. PFC has been shown to inhibit the activity of neuraminidase, an enzyme required for the release of influenza virus from infected cells. It has also been found to inhibit the activity of topoisomerase II, an enzyme required for DNA replication and cell division in cancer cells.
Biochemical and Physiological Effects
PFC has been found to exhibit low toxicity and high selectivity towards its target enzymes and proteins. It has been shown to have minimal effects on normal cells and tissues, making it a promising candidate for the development of new drugs. PFC has also been found to have good pharmacokinetic properties, including good oral bioavailability and rapid clearance from the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PFC is its versatility as a building block for the synthesis of various compounds. PFC can be easily modified to introduce different functional groups, making it a valuable tool for the synthesis of new drugs and materials. However, the synthesis of PFC can be challenging and requires the use of hazardous chemicals, making it unsuitable for large-scale production.
Orientations Futures
There are several future directions for the research and development of PFC. One area of interest is the synthesis of new derivatives of PFC with improved activity and selectivity towards specific enzymes and proteins. Another area of interest is the development of new drug delivery systems for PFC, which could improve its pharmacokinetic properties and increase its therapeutic efficacy. Additionally, the use of PFC in material science and agrochemicals is an area of potential growth, with new applications being discovered regularly.
Conclusion
Propyl (Propyl (1S,2S)-2-fluorocyclopropane-1-carboxylate)-2-fluorocyclopropane-1-carboxylate is a versatile and valuable compound with potential applications in various fields. Its low toxicity, high selectivity, and good pharmacokinetic properties make it a promising candidate for the development of new drugs. The synthesis of PFC is challenging but can be overcome with the use of appropriate techniques. Further research is needed to fully understand the mechanism of action of PFC and to explore its potential applications in material science and agrochemicals.
Méthodes De Synthèse
The synthesis of PFC involves the reaction of cyclopropanecarboxylic acid with propyl alcohol in the presence of a strong acid catalyst, followed by the addition of hydrogen fluoride gas to the reaction mixture. The resulting PFC is then purified using various techniques, including distillation, chromatography, and recrystallization.
Applications De Recherche Scientifique
PFC has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antiviral and antibacterial activity against various pathogens, including influenza virus, herpes simplex virus, and Staphylococcus aureus. PFC has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer chemotherapy.
Propriétés
Numéro CAS |
177564-59-9 |
|---|---|
Nom du produit |
Propyl (1S,2S)-2-fluorocyclopropane-1-carboxylate |
Formule moléculaire |
C7H11FO2 |
Poids moléculaire |
146.16 g/mol |
Nom IUPAC |
propyl (1S,2S)-2-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11FO2/c1-2-3-10-7(9)5-4-6(5)8/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
Clé InChI |
IKWJPUDPGPUZQK-RITPCOANSA-N |
SMILES isomérique |
CCCOC(=O)[C@@H]1C[C@@H]1F |
SMILES |
CCCOC(=O)C1CC1F |
SMILES canonique |
CCCOC(=O)C1CC1F |
Synonymes |
Cyclopropanecarboxylic acid, 2-fluoro-, propyl ester, (1S,2S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



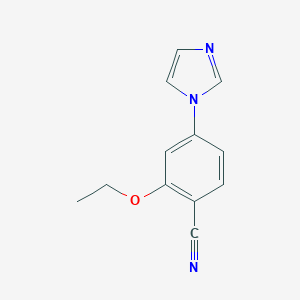




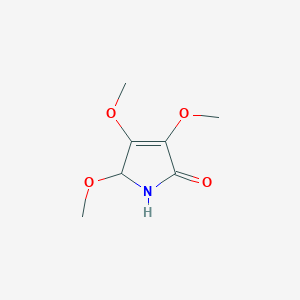


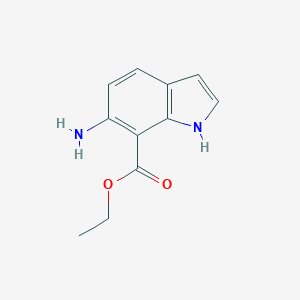

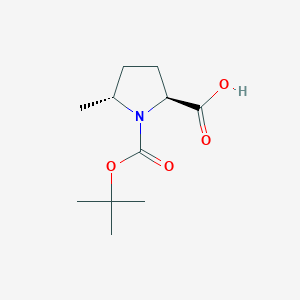
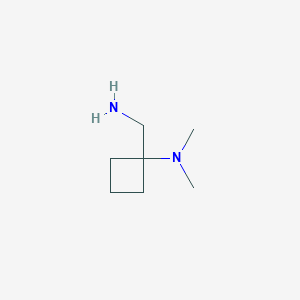
![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)